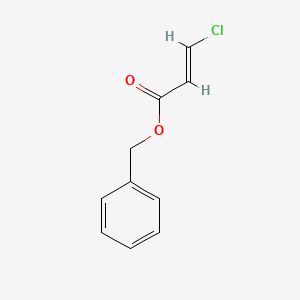

(E)-Benzyl 3-chloroacrylate

Description

(E)-Benzyl 3-chloroacrylate is an α,β-unsaturated ester characterized by an (E)-configured double bond, a benzyl ester group, and a chlorine substituent at the β-position. This compound is structurally related to a class of acrylate esters with diverse aryl or heteroaryl substituents, which are pivotal intermediates in organic synthesis, particularly in Michael additions, cycloadditions, and polymer chemistry . For instance, Ethyl (E)-3-(benzo[b]thien-3-yl)acrylate (9e) exhibits IR absorption at 1705 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch), with ¹H NMR resonances at δ 6.35 (d, J = 16.0 Hz) and 7.85 (d, J = 16.0 Hz) for the conjugated double bond . These features are typical of (E)-acrylates and suggest similar spectral behavior for the benzyl 3-chloro derivative.

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

benzyl (E)-3-chloroprop-2-enoate |

InChI |

InChI=1S/C10H9ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |

InChI Key |

BKGWOYJRJKWXIZ-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-chloroacrylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of (E)-Benzyl 3-chloroacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-Benzyl 3-chloroacrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the acrylate backbone can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted acrylates.

Reduction: Formation of benzyl 3-chloropropanol.

Oxidation: Formation of benzyl 3-chloropropanoic acid or other oxidative cleavage products.

Scientific Research Applications

(E)-Benzyl 3-chloroacrylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving acrylate derivatives.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of (E)-Benzyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond in the acrylate moiety makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The benzyl group can also participate in stabilizing intermediates during these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of (E)-benzyl 3-chloroacrylate and related compounds, based on experimental data from the provided evidence:

*Inferred data based on structural analogs.

Key Comparative Insights:

Substituent Effects on Physical Properties: Aryl vs. Chlorine vs. Other Substituents: The electron-withdrawing chlorine in (E)-benzyl 3-chloroacrylate increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity in conjugate additions compared to non-halogenated analogs like 9e or 9f .

Ester Group Influence: Benzyl vs. This property is advantageous in polymer chemistry, where controlled solubility is critical .

Functional Group Comparisons :

- Acrylates vs. Uracil Derivatives : While 3-benzoyl-5-chlorouracil () shares a chloro and aromatic substituent with (E)-benzyl 3-chloroacrylate, its uracil core enables distinct reactivity (e.g., hydrogen bonding in nucleic acid interactions) compared to the acrylate’s electrophilic double bond .

Limitations and Contradictions

- Data Gaps : Direct experimental data for (E)-benzyl 3-chloroacrylate (e.g., melting point, exact spectral peaks) are absent in the evidence, necessitating extrapolation from analogs.

- Structural Variability: The pharmacological activity of benzyl benzoate () cannot be directly equated to (E)-benzyl 3-chloroacrylate due to differences in functional groups (ester vs. acrylate) and mechanisms of action.

Q & A

Q. What are the standard synthetic routes for preparing (E)-Benzyl 3-chloroacrylate?

(E)-Benzyl 3-chloroacrylate is typically synthesized via esterification of 3-chloroacrylic acid with benzyl alcohol. Common methods include:

- Acid-catalyzed esterification : Using concentrated sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) under reflux conditions.

- Coupling reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) to minimize side reactions.

- Precursor routes : Starting from benzoyl chloride (synthesized via Friedel-Crafts acylation of benzene with phosgene ), followed by reaction with 3-chloroacrylic acid.

Key considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.

- Purify via column chromatography (silica gel, 40–63 µm) to isolate the (E)-isomer, which typically elutes earlier than the (Z)-form due to steric differences .

Q. How is the purity and stereochemical configuration of (E)-Benzyl 3-chloroacrylate confirmed?

- Nuclear Magnetic Resonance (NMR) :

- Use ¹H-NMR in CDCl₃ with tetramethylsilane (TMS) as an internal standard. The (E)-isomer exhibits distinct coupling patterns (e.g., doublets for vinyl protons at δ 6.3–6.5 ppm with J = 12–15 Hz) .

- Gas Chromatography–Mass Spectrometry (GC-MS) :

- Analyze on a DB-5 or DB-FFAP column (30 m × 0.32 mm) with helium carrier gas. The (E)-isomer shows a retention time 1.2–1.5 minutes shorter than the (Z)-form due to reduced polarity .

Advanced Research Questions

Q. How can catalytic systems improve the stereoselectivity of (E)-Benzyl 3-chloroacrylate synthesis?

- Transition-metal catalysts : Titanium-based catalysts (e.g., bis(cyclopentadienyl)titanium dichloride) enhance (E)-selectivity by stabilizing the transition state through π-backbonding with the acrylate moiety .

- Lewis acids : Anhydrous aluminum chloride (AlCl₃) promotes Friedel-Crafts acylation for precursor synthesis, achieving >90% (E)-selectivity at 80°C .

- Statistical optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent polarity. For example, a 5°C increase can shift selectivity by 8–12% toward the (E)-isomer .

Q. What analytical strategies resolve discrepancies in reaction yield data for (E)-Benzyl 3-chloroacrylate?

- Error source analysis :

- Byproduct identification : Use GC-MS to detect chlorinated side products (e.g., benzyl chloride derivatives) that may form via HCl elimination .

- Yield normalization : Apply internal standards (e.g., naphthalene-d8) to account for volatilization losses during rotary evaporation .

Safety and Handling

Q. What safety protocols are critical when handling (E)-Benzyl 3-chloroacrylate?

- Toxicity : The compound is a suspected carcinogen (IARC Group 2B) based on structural analogs like benzyl chloride, which induced sarcomas in rodent studies .

- Exposure control :

- Use fume hoods with airflow ≥0.5 m/s during synthesis.

- Wear nitrile gloves and chemical-resistant aprons to prevent dermal absorption.

- Waste disposal : Neutralize residual HCl byproducts with sodium bicarbonate before aqueous disposal .

Data Analysis and Reporting

Q. How should researchers statistically validate analytical data for (E)-Benzyl 3-chloroacrylate?

- Replicate experiments : Perform triplicate runs for NMR and GC-MS analyses to calculate relative standard deviation (RSD < 5% acceptable).

- Multivariate calibration : Use principal component analysis (PCA) to distinguish between (E)- and (Z)-isomers in mixed samples .

- Error bars : Report yields as mean ± 95% confidence intervals (CI) to account for instrumental variability (e.g., ±2.3% for GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.